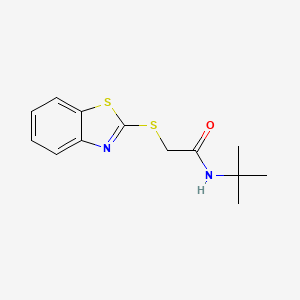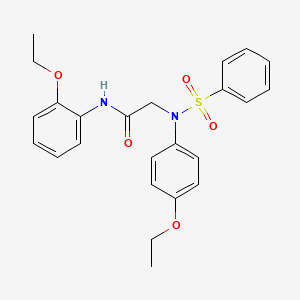
2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 is a small molecule that has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide is not fully understood. However, it has been suggested that 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide may act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer. 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide may also act by inhibiting the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective effects, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has also been shown to increase the activity of superoxide dismutase, an enzyme that is involved in the detoxification of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been shown to be relatively non-toxic, making it suitable for in vivo studies. However, there are also limitations to the use of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide in lab experiments. For example, the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide. One area of research is the development of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide derivatives that exhibit improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide and its potential targets. Overall, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of a variety of diseases.
Synthesemethoden
The synthesis method of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide involves the reaction of 2-aminobenzothiazole with tert-butylacetyl chloride in the presence of triethylamine. The reaction yields 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide as a white crystalline solid with a purity of over 98%. The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide is relatively simple and can be carried out on a large scale, making it an attractive compound for further research.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in both in vitro and in vivo models. 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has also been shown to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-13(2,3)15-11(16)8-17-12-14-9-6-4-5-7-10(9)18-12/h4-7H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJICOIVMRSNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)

![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5836268.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)


![3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)

![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone](/img/structure/B5836321.png)

![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)
